molecular formula C6H11NO B12985354 ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol

((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol

Cat. No.: B12985354
M. Wt: 113.16 g/mol
InChI Key: UXKZFJDNFBNQHE-PHDIDXHHSA-N
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Description

((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol: is a chiral organic compound with a cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multi-step synthesis. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the carboxyl group . Another method involves the acylation of a cyclopentene-4-carboxylic acid derivative with a carboxylic acid halide, followed by reduction of the resulting acid derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a starting material for various chemical processes.

Mechanism of Action

The mechanism by which ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not be able to, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1S,4S)-4-aminocyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m1/s1

InChI Key

UXKZFJDNFBNQHE-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](C=C[C@H]1N)CO

Canonical SMILES

C1C(C=CC1N)CO

Origin of Product

United States

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